molecular formula C21H25NO4 B269298 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B269298
M. Wt: 355.4 g/mol
InChI Key: VDXHFMXELKOVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various cancers and autoimmune diseases. TAK-659 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other immune cells.

Mechanism of Action

TAK-659 works by inhibiting the activity of 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which is a key enzyme involved in the signaling pathways of B cells and other immune cells. 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a non-receptor tyrosine kinase that is activated by various stimuli, including antigen binding to the B-cell receptor (BCR). Once activated, 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide activity in various cell types, including B cells, T cells, and myeloid cells. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. TAK-659 also inhibits the production of cytokines and chemokines by immune cells, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potency and selectivity for 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which allows for specific targeting of B-cell signaling pathways. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, TAK-659 has some limitations for lab experiments, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for the development of TAK-659, including the evaluation of its efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. TAK-659 may also have potential for combination therapy with other targeted therapies or immunotherapies. Further research is needed to better understand the mechanism of action of TAK-659 and its potential applications in the field of oncology and immunology.

Synthesis Methods

The synthesis of TAK-659 involves a multistep process that includes the reaction of 3,5-dimethylphenol with 2-bromoethyl acetate to form 2-(3,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form TAK-659. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-9-16(2)11-20(10-15)26-14-21(23)22-17-5-3-6-18(12-17)25-13-19-7-4-8-24-19/h3,5-6,9-12,19H,4,7-8,13-14H2,1-2H3,(H,22,23)

InChI Key

VDXHFMXELKOVST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)C

Origin of Product

United States

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